molecular formula C6H4N2OS B2512621 Oxazolo[4,5-B]pyridine-2-thiol CAS No. 53052-06-5

Oxazolo[4,5-B]pyridine-2-thiol

Cat. No.: B2512621
CAS No.: 53052-06-5
M. Wt: 152.17
InChI Key: BRSZJWYJYOGBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazolo[4,5-B]pyridine-2-thiol is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ringThe molecular formula of this compound is C6H4N2OS, and it has a molecular weight of 152.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxazolo[4,5-B]pyridine-2-thiol typically involves the reaction of 2-aminopyridin-3-ol with carbon disulfide in the presence of potassium hydroxide under reflux conditions. This reaction yields the desired product in good yield . Another method involves the reaction of 2-amino-3-pyridinol with triphosgene in an organic solvent at controlled temperatures, followed by solid-liquid separation and drying .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of mild reaction conditions and recyclable solvents to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Oxazolo[4,5-B]pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxazolo[4,5-B]pyridine-2-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Oxazolo[4,5-B]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, its heterocyclic structure allows it to interact with nucleic acids and other biomolecules, potentially disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: Oxazolo[4,5-B]pyridine-2-thiol is unique due to its specific ring fusion and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3H-[1,3]oxazolo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSZJWYJYOGBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)O2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993241
Record name [1,3]Oxazolo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-02-9
Record name [1,3]Oxazolo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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